1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole typically involves multi-step reactions. One common method includes the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. This multi-component reaction is efficient and scalable, providing moderate to good yields . Industrial production methods may involve solvent-free conditions to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents include trifluoroacetimidoyl chlorides and hydrazine hydrate, and the major products formed depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to significant biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole can be compared with other fluorinated triazoles, such as:
3-Trifluoromethyl-1,2,4-triazoles: Known for their pharmaceutical applications.
5-Trifluoromethyl-1,2,4-triazoles: Used in agrochemicals and materials science
Eigenschaften
CAS-Nummer |
5321-06-2 |
---|---|
Molekularformel |
C10H7F6N3 |
Molekulargewicht |
283.17 g/mol |
IUPAC-Name |
1-benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole |
InChI |
InChI=1S/C10H7F6N3/c11-8(9(12,13)14)10(15,16)17-18-19(8)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
AVIZTNIFRKIGIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(C(N=N2)(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.